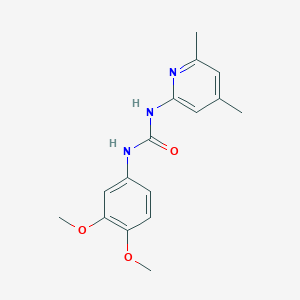
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound used in scientific research for various purposes. It is a crystalline solid that is soluble in organic solvents and is widely used as a polar aprotic solvent.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood, but it is believed to act as a polar aprotic solvent that can stabilize reactive intermediates and facilitate reactions. It can also act as a hydrogen bond acceptor and donor, which can influence the reactivity of certain compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, but it is generally considered to be relatively non-toxic and non-irritating. It has been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its high solubility in organic solvents, which makes it a useful solvent for a wide range of organic reactions. It is also relatively non-toxic and non-irritating, which makes it a safer alternative to other solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
One limitation of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is its relatively high cost compared to other solvents. It is also not as widely available as other solvents, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. One area of interest is its use in the synthesis of new pharmaceutical compounds, particularly those that are difficult to synthesize using other solvents. Another area of interest is its potential use as a catalyst or reagent in new organic reactions. Finally, there is potential for further research on the toxicity and environmental impact of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, particularly in comparison to other solvents.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as carbodiimide. The resulting intermediate is then reacted with an isocyanate derivative to form N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides and other complex organic molecules. It is also used as a reagent in the preparation of various heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-7-11(2)17-15(8-10)19-16(20)18-12-5-6-13(21-3)14(9-12)22-4/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOUNXMIPRVXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

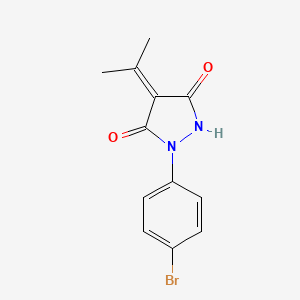
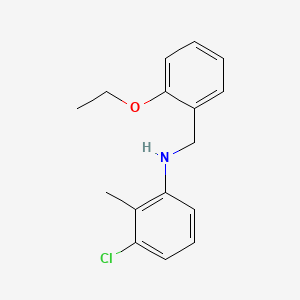
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
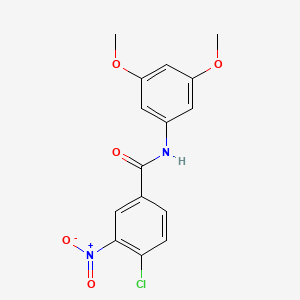
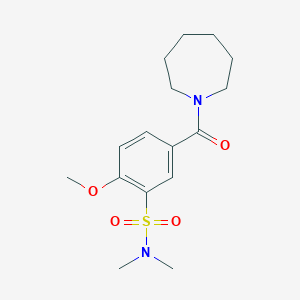

![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)
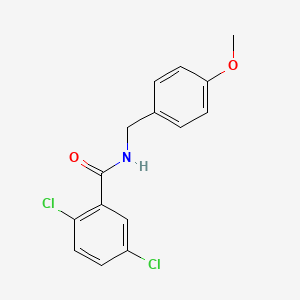
![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

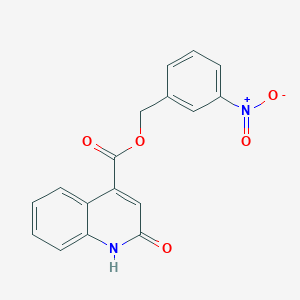
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)